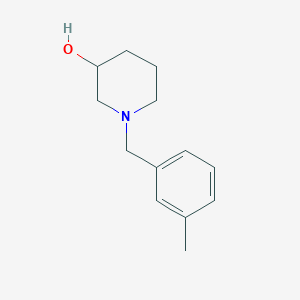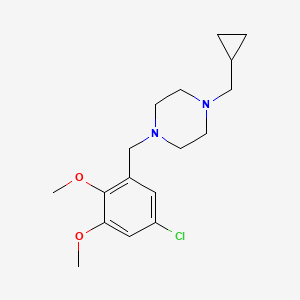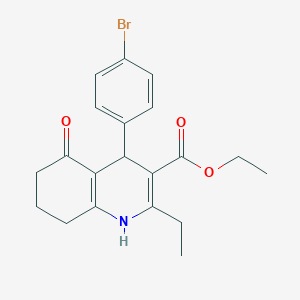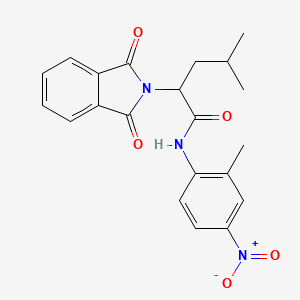![molecular formula C11H15N3O2 B5179318 N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide, also known as IPA-NO, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
科学研究应用
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been studied for its vasodilatory effects and potential use in treating hypertension. In neurological disorders, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been shown to have neuroprotective effects and potential use in treating neurodegenerative diseases.
作用机制
The mechanism of action of N-[3-(isopropylamino)-2-nitrosophenyl]acetamide involves the release of nitric oxide (NO) in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-[3-(isopropylamino)-2-nitrosophenyl]acetamide releases NO through a process called nitrosation, where the nitroso group (-NO) is transferred to a thiol group (-SH) in proteins.
Biochemical and Physiological Effects
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. Vasodilation occurs through the release of NO, which relaxes the smooth muscle cells in blood vessels, leading to increased blood flow. Anti-inflammatory effects occur through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Neuroprotective effects occur through the inhibition of oxidative stress and the activation of neuroprotective pathways.
实验室实验的优点和局限性
One advantage of using N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in lab experiments is its ability to release NO in a controlled manner, allowing for precise dosing and targeting of specific tissues. However, one limitation is its instability, as it can decompose rapidly in the presence of light and air.
未来方向
There are several future directions for N-[3-(isopropylamino)-2-nitrosophenyl]acetamide research, including its potential use in drug delivery systems, its role in regulating immune responses, and its use in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the long-term effects and safety of N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in humans.
Conclusion
In conclusion, N-[3-(isopropylamino)-2-nitrosophenyl]acetamide is a promising chemical compound that has potential therapeutic applications in various fields. Its mechanism of action involves the release of NO, leading to various biochemical and physiological effects. While there are advantages and limitations to using N-[3-(isopropylamino)-2-nitrosophenyl]acetamide in lab experiments, further research is needed to fully understand its potential in clinical settings.
合成方法
N-[3-(isopropylamino)-2-nitrosophenyl]acetamide can be synthesized through the reaction between 3-nitrosophenol and isopropylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
属性
IUPAC Name |
N-[2-nitroso-3-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)12-9-5-4-6-10(11(9)14-16)13-8(3)15/h4-7,12H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAOEUCANVHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)NC(=O)C)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)


![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)


![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)